LDL Oxidation Inhibition: Crenatoside vs Acteoside vs Resveratrol in a Single-Study Head-to-Head Comparison
In a direct head-to-head study evaluating the antioxidative effects of seven phenylpropanoid glycosides on human low-density lipoprotein (LDL), crenatoside (compound 6) suppressed Cu²⁺-induced conjugated diene formation with an IC50 of 1.69 ± 0.15 μM. By comparison, acteoside (compound 3) was approximately 5.5-fold more potent (IC50 = 0.31 ± 0.01 μM), and both compounds substantially outperformed the reference antioxidant resveratrol (IC50 = 6.75 ± 1.05 μM) . This head-to-head dataset establishes the relative potency ranking of crenatoside within its in-class family under identical experimental conditions.
| Evidence Dimension | Inhibition of Cu²⁺-induced conjugated diene formation in human LDL |
|---|---|
| Target Compound Data | IC50 = 1.69 ± 0.15 μM |
| Comparator Or Baseline | Acteoside IC50 = 0.31 ± 0.01 μM; Resveratrol IC50 = 6.75 ± 1.05 μM |
| Quantified Difference | Crenatoside is approximately 5.5-fold less potent than acteoside but approximately 4.0-fold more potent than resveratrol under identical assay conditions. |
| Conditions | Human LDL oxidation assay; Cu²⁺-induced conjugated diene formation measured spectrophotometrically; compounds tested at multiple concentrations. |
Why This Matters
This head-to-head LDL oxidation dataset provides the most rigorous basis for selecting among phenylethanoid glycosides for cardiovascular antioxidant research, allowing researchers to choose crenatoside when acteoside-level potency is not required but resveratrol-benchmarked antioxidant activity with a distinct structural scaffold is desired.
